molecular formula C15H24ClN3O3 B2582689 Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride CAS No. 2140316-74-9

Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride

Cat. No.: B2582689
CAS No.: 2140316-74-9
M. Wt: 329.83
InChI Key: ILTUXNGLBPTQQX-UHFFFAOYSA-N
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Description

Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride is a chemical compound with the molecular formula C15H24ClN3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a benzyl group, an aminopropyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 3-aminopropylamine, followed by the addition of propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise temperature and pressure control to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. In biological systems, it may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Propyl carbamate
  • 3-Aminopropyl carbamate

Uniqueness

Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and has broader applications in various research fields.

Properties

IUPAC Name

benzyl N-[4-(3-aminopropylamino)-4-oxobutyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3.ClH/c16-9-5-11-17-14(19)8-4-10-18-15(20)21-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12,16H2,(H,17,19)(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPVKDHFOYFXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)NCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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